![molecular formula C11H16BrNO B1407483 4-bromo-3-methoxy-N-(2-methylpropyl)aniline CAS No. 1549852-24-5](/img/structure/B1407483.png)
4-bromo-3-methoxy-N-(2-methylpropyl)aniline
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Compounds :
- Schiff bases derived from aniline compounds, including 4-bromo-3-methoxy-N-(2-methylpropyl)aniline, have been synthesized and characterized. These Schiff bases were studied for their antimicrobial activity and potentiometric studies with different metal ions (Upadhyay, Zala, & Bhatt, 2020).
- A study focused on the photochemical reaction of optically active anilines with methanol, providing insights into the synthesis of various compounds, including those related to this compound (Scholl & Hansen, 1980).
Applications in Molecular Liquids and Optical Materials :
- Research on molecular liquids involved synthesizing azo dyes derived from anilines, including this compound, which have potential applications in developing new dyes with specific properties (Yazdanbakhsh et al., 2012).
- In the field of nonlinear optics, a hyperbranched polymer incorporating a chromophore similar to this compound was synthesized, showcasing its potential in optical materials (Zhang, Wada, & Sasabe, 1997).
Catalysis and Synthesis Methods :
- Studies have shown the involvement of anilines, including compounds like this compound, in various catalytic processes and synthesis methods. For example, research on the synthesis of meta-substituted anilines via copper-catalyzed rearrangement highlighted the versatility of aniline derivatives (Nakamura, Tashiro, Ishida, & Terada, 2020).
Structural and Vibrational Studies :
- There have been theoretical and experimental investigations into the molecular structure, IR, and NMR spectra of compounds related to this compound, which help in understanding their chemical properties and reactivity (Efil & Bekdemir, 2014).
properties
IUPAC Name |
4-bromo-3-methoxy-N-(2-methylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-8(2)7-13-9-4-5-10(12)11(6-9)14-3/h4-6,8,13H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRNSOLRCRTVHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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